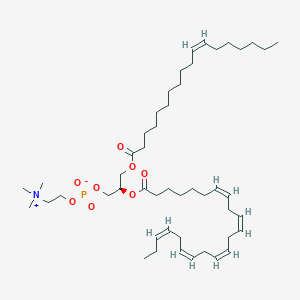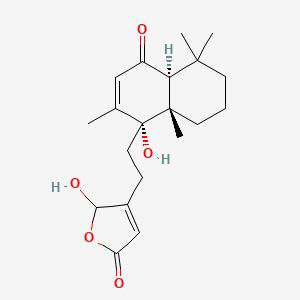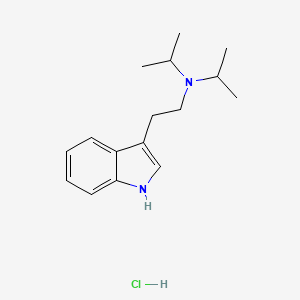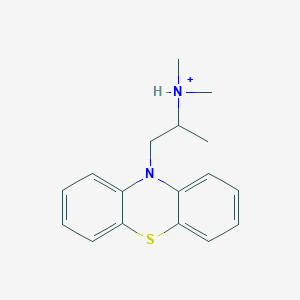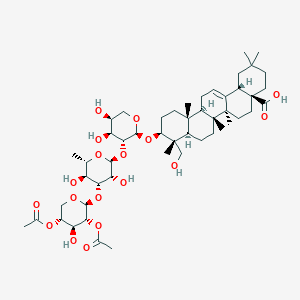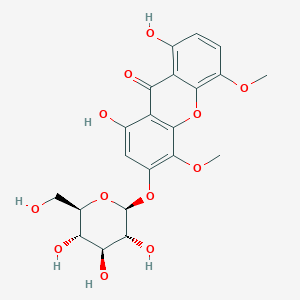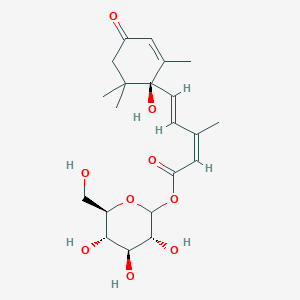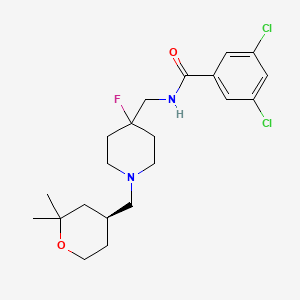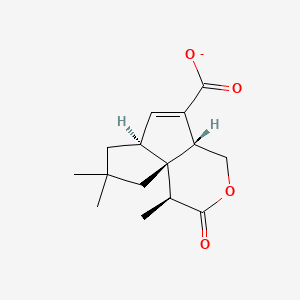
pentalenolactone D(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentalenolactone D(1-) is a monocarboxylic acid anion that is the conjugate base of pentalenolactone D, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a pentalenolactone D.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Enzymatic Studies
Biosynthetic Pathways : Pentalenolactone D plays a role in the biosynthesis of various sesquiterpenoid antibiotics. Studies have shown the involvement of specific enzymes in converting precursor substances to pentalenolactone D and other related compounds (Seo et al., 2011).
Enzymatic Inhibition and Cell Metabolism : Pentalenolactone D acts as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase, influencing glucose metabolism in various eukaryotic cells. This inhibition impacts glycolysis and gluconeogenesis in cells (Duszenko et al., 1982).
Pharmacological and Biological Effects
Inhibition of Cell Proliferation : Pentalenolactone has been studied for its effect on inhibiting vascular smooth muscle cell proliferation, mediated by interference in the ERK1/2 cascade, a signaling pathway important in cell growth (Ikeda et al., 2001).
Sensitization to Hyperthermia : In certain contexts, pentalenolactone has been observed to sensitize cells to hyperthermia, particularly in conditions where ATP synthesis is compromised, such as hypoxia (Nagle et al., 1985).
Chemical Synthesis and Analysis
Synthetic Approaches : Research has been conducted on the synthesis of pentalenolactone D and related compounds, exploring methods like enantiospecific synthesis from natural products like glucose (Pellegrinet & Spanevello, 1997).
Biochemical Characterization : The biochemical properties of enzymes involved in the biosynthesis of pentalenolactone, such as PtlF, a short-chain dehydrogenase, have been studied to understand their role in the biosynthetic pathway (You et al., 2007).
Eigenschaften
Produktname |
pentalenolactone D(1-) |
|---|---|
Molekularformel |
C15H19O4- |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
(1S,4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylate |
InChI |
InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/p-1/t8-,9-,11+,15-/m1/s1 |
InChI-Schlüssel |
MRLXXQBBRNRWDA-LIEMUPCESA-M |
Isomerische SMILES |
C[C@@H]1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)[O-])(C)C |
Kanonische SMILES |
CC1C(=O)OCC2C13CC(CC3C=C2C(=O)[O-])(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



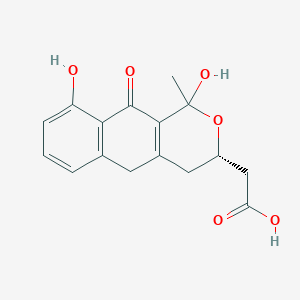
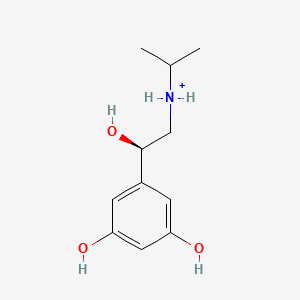
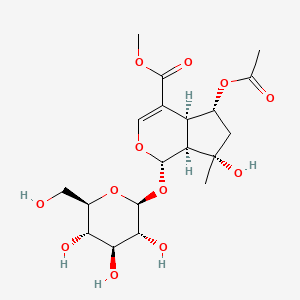
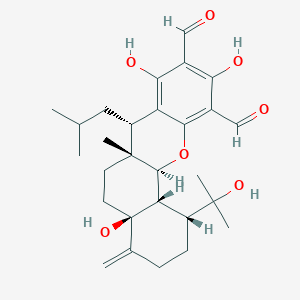
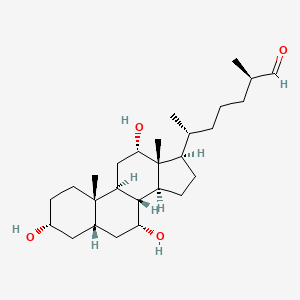
![1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1265272.png)
